N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide

Descripción

BenchChem offers high-quality N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(2-phenylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRDUQMJYZBFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

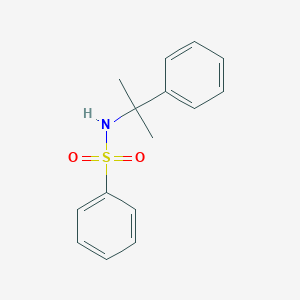

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide chemical structure

Advanced Structural Analysis & Synthetic Utility Guide

Executive Summary

N-(α,α-Dimethylbenzyl)benzenesulfonamide (CAS: 66898-01-9), frequently referred to as N-cumylbenzenesulfonamide , is a specialized sulfonamide derivative utilized primarily in advanced organic synthesis. Unlike common sulfonamide antibiotics, this molecule serves as a robust Directed Metalation Group (DMG) . Its bulky cumyl (1-methyl-1-phenylethyl) moiety provides steric shielding and, critically, acid-labile protection, enabling the regio-selective functionalization of the benzenesulfonyl core followed by mild deprotection.

This guide details the structural properties, synthesis protocols, and the mechanistic logic behind its use in Directed Ortho Metalation (DoM) chemistry.

Chemical Identity & Structural Topology[1]

The molecule consists of a benzenesulfonyl core linked to a cumylamine (2-phenylpropan-2-amine) unit. The steric bulk of the gem-dimethyl groups adjacent to the nitrogen atom dictates its conformational rigidity and reactivity profile.

| Parameter | Data |

| IUPAC Name | N-(2-phenylpropan-2-yl)benzenesulfonamide |

| Common Synonyms | N-Cumylbenzenesulfonamide; N-(1-methyl-1-phenylethyl)benzenesulfonamide |

| CAS Number | 66898-01-9 |

| Molecular Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.37 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Insoluble in H₂O |

2.1 Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the sulfonamide nitrogen.[1]

Figure 1: Connectivity and functional topology of N-cumylbenzenesulfonamide.

Synthesis Protocol

The synthesis follows a standard nucleophilic substitution pathway (Schotten-Baumann conditions) but requires careful control of temperature to prevent side reactions due to the steric hindrance of the cumylamine.

3.1 Experimental Workflow

Reagents: Benzenesulfonyl chloride (1.0 equiv), Cumylamine (1.1 equiv), Triethylamine (Et₃N) or Pyridine (1.5 equiv), CH₂Cl₂ (Solvent).

-

Preparation: Dissolve cumylamine and Et₃N in anhydrous CH₂Cl₂ under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add benzenesulfonyl chloride dropwise to control the exotherm.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from EtOH/Hexanes or column chromatography.

Figure 2: Step-by-step synthesis workflow.

Core Application: Directed Ortho Metalation (DoM)

The primary value of N-cumylbenzenesulfonamide lies in its role as a Directed Metalation Group (DMG) .[2] The sulfonamide oxygen atoms coordinate with strong bases (e.g., n-BuLi), directing deprotonation to the ortho position of the benzene ring.

4.1 Why the Cumyl Group?

While N-tert-butyl groups are also used, the N-cumyl group offers a critical advantage: Deprotection Lability .

-

Problem: Sulfonamides are notoriously difficult to hydrolyze (requires harsh acid/base reflux).

-

Solution: The cumyl group can be cleaved under mild acidic conditions (e.g., TFA) because it forms a relatively stable tertiary benzylic carbocation intermediate. This allows researchers to functionalize the ring and then cleanly remove the directing group.

4.2 The DoM Cycle

-

Coordination: n-BuLi coordinates to the sulfonamide oxygen.

-

Lithiation: Deprotonation occurs at the ortho-carbon, forming a lithiated species.

-

Electrophile Quench: Reaction with an electrophile (E⁺) introduces a new substituent.

-

Deprotection: Treatment with Trifluoroacetic acid (TFA) removes the cumyl group, yielding the primary sulfonamide.

Figure 3: The Directed Ortho Metalation (DoM) cycle utilizing the N-cumyl auxiliary.

Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.

5.1 Proton NMR (¹H-NMR) in CDCl₃

-

Gem-Dimethyls: A strong singlet integrating to 6H is characteristic, typically around δ 1.6–1.8 ppm .

-

NH Proton: A broad singlet, chemical shift varies with concentration (typically δ 4.5–5.5 ppm ), exchangeable with D₂O.

-

Aromatic Region:

-

Cumyl Phenyl: Multiplet (5H) around δ 7.2–7.4 ppm.

-

Sulfonyl Phenyl: Distinct splitting pattern (2H doublet/multiplet ortho to sulfur, 3H multiplet meta/para) around δ 7.5–7.9 ppm.

-

5.2 Mass Spectrometry (ESI/EI)

-

Molecular Ion: [M+H]⁺ at m/z 276.

-

Fragmentation:

-

Loss of the cumyl group (formation of stable cumyl cation, m/z 119).

-

Loss of SO₂ (characteristic of sulfonamides).

-

References

-

Snieckus, V., et al. (1999). "N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics."[2][3][4] Organic Letters.

-

Metallinos, C., & Snieckus, V. (2002).[2] "The N-Cumyl Group for Facile Manipulation of Carboxamides, Sulfonamides and Aryl O-Carbamates."[2][4] Synlett.

-

PubChem Database. "N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide Compound Summary." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide on N-Cumylbenzenesulfonamide (CAS Number: 66898-01-9)

Introduction and Molecular Overview

N-cumylbenzenesulfonamide is an organic compound characterized by a benzenesulfonamide core with a cumyl group (2-phenylpropan-2-yl) attached to the nitrogen atom. The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, bestowing a range of physicochemical and biological properties. The bulky, hydrophobic cumyl substituent is anticipated to significantly influence the molecule's steric and electronic characteristics, distinguishing it from simpler N-alkyl or N-aryl sulfonamides.

This guide will delve into the predicted properties, probable synthetic routes, analytical characterization, and potential applications of this molecule, drawing parallels from well-documented analogues such as N-tert-butylbenzenesulfonamide and other N-alkylated benzenesulfonamides.

Predicted Physicochemical Properties

The properties of N-cumylbenzenesulfonamide are inferred from related structures. The bulky cumyl group is expected to increase its lipophilicity and melting point compared to less substituted analogs.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₅H₁₇NO₂S | - |

| Molecular Weight | 275.37 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar sulfonamides like benzenesulfonamide.[1] |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, acetone, chloroform); low solubility in water. | The hydrophobic benzene and cumyl groups suggest poor aqueous solubility. |

| Melting Point | Estimated > 80 °C | Higher than linear N-alkyl sulfonamides due to the bulky, rigid cumyl group. |

| pKa | Estimated around 10-12 | Similar to other N-alkylbenzenesulfonamides, reflecting the acidity of the N-H proton.[2] |

Probable Synthesis and Mechanism

The most direct and widely used method for synthesizing N-substituted benzenesulfonamides is the reaction of benzenesulfonyl chloride with a primary amine.[3][4] In this case, cumylamine would serve as the nucleophile.

Reaction Scheme

Caption: Proposed synthesis of N-cumylbenzenesulfonamide.

Step-by-Step Experimental Protocol (Inferred)

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve cumylamine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-cumylbenzenesulfonamide.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cumylamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The subsequent loss of a chloride ion and deprotonation of the nitrogen by the base yields the final sulfonamide product. The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Predicted Spectroscopic Characterization

The structural features of N-cumylbenzenesulfonamide would give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Benzenesulfonyl group): Two multiplets in the range of δ 7.5-8.0 ppm.

-

Aromatic Protons (Cumyl group): A multiplet between δ 7.2-7.4 ppm.

-

N-H Proton: A singlet, the chemical shift of which would be concentration-dependent, likely between δ 5.0-6.0 ppm.

-

Methyl Protons (Cumyl group): A singlet integrating to 6 hydrogens, likely around δ 1.6-1.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

-

Quaternary Carbon (Cumyl group): A signal around δ 55-60 ppm.

-

Methyl Carbons (Cumyl group): A signal around δ 25-30 ppm.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M+): Expected at m/z = 275.

-

Key Fragmentation Patterns: Loss of the cumyl group, and fragmentation of the benzenesulfonyl moiety are expected, leading to characteristic fragment ions.[5]

Potential Applications and Research Directions

Based on the applications of structurally similar N-alkylbenzenesulfonamides, N-cumylbenzenesulfonamide could be a valuable compound in several fields.

-

Chemical Intermediate: The sulfonamide group can be further functionalized, making it a potential intermediate in the synthesis of more complex molecules.[2]

-

Pharmaceutical Research: The benzenesulfonamide scaffold is present in numerous drugs. The bulky cumyl group could be explored for its potential to confer specific binding properties to biological targets.[6][7]

-

Materials Science: N-alkylbenzenesulfonamides are used as plasticizers in polymers.[2] The properties of N-cumylbenzenesulfonamide could be investigated for similar applications.

Inferred Safety and Handling

While specific toxicological data for N-cumylbenzenesulfonamide is unavailable, general precautions for handling benzenesulfonamide derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Assume the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation, based on the profiles of similar compounds.

Conclusion

N-cumylbenzenesulfonamide, with CAS number 66898-01-9, represents an intriguing yet underexplored chemical entity. This technical guide provides a scientifically grounded, predictive framework for its synthesis, properties, and potential applications, derived from the well-established chemistry of its structural analogs. It is intended to serve as a valuable resource for researchers and drug development professionals, enabling further investigation into this unique molecule.

References

- Sigma-Aldrich. N-tert-Butylbenzenesulfenamide 97.

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Saeed, A., et al. (2019). Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia. Pakistan Journal of Pharmaceutical Sciences, 32(5), 1957-1964.

- Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry.

- Jinli Chemical. (2025). N-Butylbenzenesulfonamide: An In-Depth Technical Overview.

- Chemical Synthesis. (2026). Key Applications of 4-tert-Butylbenzenesulfonamide in Chemical Synthesis.

- de Souza, G. E., et al. (2009). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of Mass Spectrometry, 44(6), 928-935.

- ChemicalBook. N-tert-butylbenzenesulfonamide.

- The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a).

- Semantic Scholar. (2024). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni.

- Sigma-Aldrich. N-tert-Butylbenzenesulfonamide.

- MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.

- Google Patents. US4891156A - N-alkyl-benzenesulphonamide compositions.

- ChemicalBook. Benzenesulfonamide(98-10-2) 13C NMR spectrum.

- SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-.

- NIST. Benzenesulfonamide, 4-methyl-.

- Jinli Chemical. Benzene sulfonamide High Quality.

- PMC. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling.

- Pharmaffiliates. CAS No : 98-10-2 | Product Name : Benzenesulfonamide.

- CAS Common Chemistry. Benzenesulfonamide.

- Wikipedia. Cumene process.

- PubChem. N-Methylbenzenesulfonamide.

- PubMed. (2006). Kinetics of acid-catalyzed cleavage of cumene hydroperoxide.

- ResearchGate. (2025).

- PubMed. Cumene hydroperoxide-mediated lipid peroxidation in rat alveolar macrophages following induction of phospholipidosis with chlorphentermine.

Sources

- 1. For Sale Benzenesulfonamide CAS 98-10-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 2. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to N-(1-methyl-1-phenylethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(1-methyl-1-phenylethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. This document delves into its chemical identity, synthesis, characterization, and the scientific context of its applications, particularly emphasizing the significance of the benzenesulfonamide scaffold in medicinal chemistry and organic synthesis.

Chemical Identity and Synonyms

N-(1-methyl-1-phenylethyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core linked to a 1-methyl-1-phenylethyl group. Understanding its various synonyms is crucial for a comprehensive literature search and unambiguous identification.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | N-(1-methyl-1-phenylethyl)benzenesulfonamide |

| Synonyms | N-(α,α-Dimethylbenzyl)benzenesulfonamide |

| CAS Registry Number | 66898-01-9 |

| Molecular Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.37 g/mol |

The core structure consists of a benzene ring attached to a sulfonamide group (-SO₂NH-), which in turn is bonded to the tertiary carbon of a 1-methyl-1-phenylethyl moiety. This specific arrangement of atoms imparts distinct chemical and physical properties to the molecule.

Synthesis and Mechanistic Considerations

The synthesis of N-(1-methyl-1-phenylethyl)benzenesulfonamide typically follows a well-established pathway for the formation of sulfonamides: the reaction of a sulfonyl chloride with an amine. In this case, benzenesulfonyl chloride is reacted with 1-methyl-1-phenylethylamine (cumylamine).

General Synthetic Pathway

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of N-(1-methyl-1-phenylethyl)benzenesulfonamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-(1-methyl-1-phenylethyl)benzenesulfonamide. This protocol is based on established methods for sulfonamide synthesis and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Benzenesulfonyl chloride

-

1-methyl-1-phenylethylamine

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (aqueous solution, e.g., 1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methyl-1-phenylethylamine in dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine. Then, add a solution of benzenesulfonyl chloride in dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-methyl-1-phenylethyl)benzenesulfonamide.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzenesulfonyl group (multiplet, ~7.5-7.9 ppm).- Aromatic protons of the phenylethyl group (multiplet, ~7.2-7.4 ppm).- NH proton (singlet or broad singlet, variable chemical shift).- Methyl protons (singlet, ~1.6-1.8 ppm). |

| ¹³C NMR | - Aromatic carbons of the benzenesulfonyl group (~126-140 ppm).- Aromatic carbons of the phenylethyl group (~125-145 ppm).- Quaternary carbon of the ethyl group (~60-65 ppm).- Methyl carbons (~28-32 ppm). |

| IR Spectroscopy | - N-H stretching vibration (~3200-3300 cm⁻¹).- Asymmetric and symmetric SO₂ stretching vibrations (~1320-1350 cm⁻¹ and ~1150-1170 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic fragmentation patterns, including cleavage of the S-N and C-N bonds. |

Applications and Scientific Context

While specific, direct applications of N-(1-methyl-1-phenylethyl)benzenesulfonamide are not extensively documented, its true value lies in its identity as a member of the benzenesulfonamide class, a "privileged scaffold" in drug discovery and a versatile functional group in organic synthesis.[1]

The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in the design of therapeutic agents due to its ability to mimic a peptide bond and act as a hydrogen bond donor and acceptor. This allows it to interact with a wide range of biological targets.

-

Enzyme Inhibition: Benzenesulfonamide derivatives are well-known inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma, epilepsy, and some cancers.[1]

-

Antimicrobial and Antiviral Activity: The sulfonamide group is a key component of sulfa drugs, the first class of synthetic antibiotics. Modern research continues to explore benzenesulfonamide derivatives for their potential against various pathogens, including bacteria and viruses like HIV.[1]

-

Anticancer Properties: Many benzenesulfonamide-containing compounds have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[2]

Caption: The diverse applications of the benzenesulfonamide scaffold in medicinal chemistry.

Role in Organic Synthesis

Beyond its presence in bioactive molecules, the sulfonamide group is a valuable tool for synthetic chemists.

-

Protecting Group for Amines: The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of the amine nitrogen. This allows the sulfonamide to act as a robust protecting group for amines during multi-step syntheses, with various methods available for its subsequent removal.

-

Synthetic Intermediate: N-(1-methyl-1-phenylethyl)benzenesulfonamide can serve as a building block for the synthesis of more complex molecules. The nitrogen atom can be further functionalized, and the aromatic rings can undergo various substitution reactions. An example of a related compound's use is as an intermediate in the preparation of saccharin.

Conclusion

N-(1-methyl-1-phenylethyl)benzenesulfonamide, while not a widely known compound in its own right, represents an important structural motif within the field of organic and medicinal chemistry. Its synthesis is straightforward, and its characterization follows standard analytical protocols. The true significance of this molecule is best understood by appreciating the broader context of the benzenesulfonamide scaffold, which continues to be a rich source of inspiration for the development of new therapeutic agents and a valuable functional group in the art of chemical synthesis. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this and related compounds in their scientific endeavors.

References

-

PubChem. 4-Methyl-N-(1-phenylethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Computer Science & Systems Biology. Available from: [Link]

Sources

Technical Guide: Properties and Applications of N-(2-phenylpropan-2-yl)benzenesulfonamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-phenylpropan-2-yl)benzenesulfonamide (also known as N-cumylbenzenesulfonamide ).[1] While often overshadowed by its tosyl analogs, this compound represents a critical scaffold in organic synthesis, particularly as a Directed Ortho Metalation (DoM) group and a precursor for sultam (cyclic sulfonamide) synthesis.

This document details its physicochemical properties, synthetic pathways, and its role as a removable directing group (DG) in the construction of complex polysubstituted aromatics and benzisothiazole-1,1-dioxides.[1]

Chemical Identity & Structural Analysis[1]

The molecule comprises a benzenesulfonyl moiety linked to a bulky cumyl (2-phenylpropan-2-yl) group.[1] The steric bulk of the cumyl group, combined with the acidity of the sulfonamide N-H, dictates its reactivity profile.[1]

| Parameter | Detail |

| IUPAC Name | N-(2-phenylpropan-2-yl)benzenesulfonamide |

| Common Synonyms | N-Cumylbenzenesulfonamide; N-(1-methyl-1-phenylethyl)benzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 275.37 g/mol |

| Structural Features | Sulfonyl group ( |

| CAS Registry | Not widely listed in commercial catalogs; see 4-methyl analog CAS 66898-03-1 |

Structural Significance

The cumyl group serves two distinct roles:

Physicochemical Properties[1][2][3][4][5][6]

Note: Data derived from structural analogs (e.g., N-tert-butylbenzenesulfonamide) and experimental observations of the N-cumyl class.[1]

| Property | Value / Description |

| Physical State | Crystalline Solid (White to off-white) |

| Melting Point | Estimated range: 85–105 °C (Dependent on purity/polymorph) |

| Solubility (Organic) | Highly soluble in DCM, |

| Solubility (Aqueous) | Insoluble; Hydrophobic due to aromatic rings |

| pKa (Sulfonamide NH) | ~10.0 (Weakly acidic, deprotonatable by bases like |

| Stability | Stable under standard ambient conditions; Resistant to basic hydrolysis |

Synthesis & Production Protocols

The most robust synthesis involves the nucleophilic attack of cumylamine on benzenesulfonyl chloride.[1] This protocol ensures high yield and purity by mitigating bis-sulfonylation via steric control.[1]

Protocol: Sulfonylation of Cumylamine[1]

Reagents:

-

Benzenesulfonyl chloride (1.0 equiv)[1]

-

Cumylamine (2-phenylpropan-2-amine) (1.1 equiv)[1]

-

Triethylamine (

) or Pyridine (1.5 equiv)[1] -

Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Cumylamine and

in anhydrous DCM under an inert atmosphere ( -

Addition: Dropwise add Benzenesulfonyl chloride diluted in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with saturated

(to remove sulfonyl chloride byproducts) and brine.[1] -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc or Ethanol to obtain white crystals.[1]

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for N-cumylbenzenesulfonamide via nucleophilic substitution.[1]

Advanced Applications: Directed Ortho Metalation (DoM)[1]

The primary utility of N-cumylbenzenesulfonamide in drug discovery lies in its ability to function as a Directed Ortho Metalation (DoM) group.[1] The sulfonyl oxygen atoms coordinate with lithium bases (e.g., n-BuLi), directing lithiation to the ortho position.

Mechanism: The Snieckus Protocol

Research by the Snieckus group has demonstrated that N-cumyl sulfonamides are superior to N-t-butyl analogs for certain cyclizations because the cumyl group can be removed under specific acidic conditions or used to anchor radical species.[1]

-

Lithiation: Treatment with n-BuLi (2.0 equiv) in THF at -78 °C generates the ortho-lithiated species.[1]

-

Electrophile Trapping: Reaction with electrophiles (

) introduces substituents at the ortho position.[1] -

Cyclization (Sultam Formation): If the electrophile contains a leaving group or carbonyl, the molecule can cyclize to form sultams (e.g., saccharin derivatives).

Deprotection (Decumylation)

The N-cumyl group can be cleaved to reveal the primary sulfonamide or amide.[1]

-

Method A (Acidic): Trifluoroacetic acid (TFA) or

(formation of cumyl cation).[1] -

Method B (Radical): Oxidative conditions if the cumyl group is used as a radical trap.[1]

Visualization: DoM and Sultam Synthesis[1]

Figure 2: Directed Ortho Metalation (DoM) strategy using the N-cumyl directing group.

References

-

Snieckus, V., et al. "The N-Cumyl Group for Facile Manipulation of Carboxamides, Sulfonamides and Aryl O-Carbamates."[1] ResearchGate, 2025.[1]

-

Metallinos, C., et al. "Directed ortho Metalation: Synthesis of Saccharins and Benzisothiazoles."[1] Organic Letters, 2002.[1] (Cited within context of N-cumyl sultam synthesis).

-

BenchChem. "N,N-Diphenylbenzenesulfonamide and N-Cumyl Derivatives."[1] BenchChem Repository.[1]

-

Amazon AWS / S3. "Synthesis of N-Fluoro-N-Alkylbenzenesulfonamides." Technical Data Repository, 2026.[1]

Technical Guide: Benzenesulfonamide Derivatives with Bulky N-Alkyl Groups

Strategic Synthesis, Structure-Activity Relationships, and Isoform Selectivity

Executive Summary

Benzenesulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, primarily acting as zinc-binding groups (ZBGs) in metalloenzymes such as Carbonic Anhydrases (CAs).[1] While the primary sulfonamide moiety (

This guide focuses on N-substituted benzenesulfonamides featuring bulky alkyl groups (e.g., tert-butyl, adamantyl, cyclohexyl). The introduction of steric bulk at the nitrogen atom serves two critical functions:

-

The "Tail Approach" for Selectivity: Bulky groups exploit the hydrophobic pockets at the rim of the enzyme active site, differentiating between cytosolic isoforms (hCA I/II) and transmembrane, tumor-associated isoforms (hCA IX/XII).[1]

-

Metabolic Shielding: Steric occlusion protects the sulfonamide nitrogen from premature metabolic N-dealkylation and reduces susceptibility to hydrolysis.[1]

The Strategic Value of Steric Bulk: Mechanism of Action

The "Tail Approach" in Carbonic Anhydrase Inhibition

The classical primary sulfonamide binds deeply within the enzyme active site, coordinating the Zn(II) ion.[1] However, the active site entrance varies significantly between isoforms.

-

hCA I/II (Off-Targets): Characterized by a narrower, more hydrophilic entrance.

-

hCA IX/XII (Oncology Targets): Characterized by a wider, hydrophobic entrance.[1]

By attaching a bulky, lipophilic N-alkyl "tail," researchers can induce steric clashes with the narrow entrance of hCA I/II while achieving favorable van der Waals interactions with the hydrophobic rim of hCA IX.

Visualization: The Selectivity Logic

The following diagram illustrates the "Tail Approach" logic, distinguishing how bulky groups filter out off-target binding.

Caption: Schematic of the "Tail Approach." Bulky N-alkyl groups create steric exclusion for off-target hCA II while maximizing hydrophobic interactions with the target hCA IX.

Synthetic Architectures: Overcoming Steric Hindrance

Synthesizing N-alkyl benzenesulfonamides with bulky groups presents a specific challenge: Nucleophilicity vs. Sterics.

The Challenge

The standard reaction involves the nucleophilic attack of an amine on a benzenesulfonyl chloride.[1]

Advanced Synthetic Pathways

To overcome this, two primary methodologies are employed:

| Method | Conditions | Pros | Cons |

| A. Thermal Activation | Reflux in DCM/THF with excess base (TEA/Pyridine) for 12-24h. | Simple setup; scalable.[1] | Long reaction times; potential hydrolysis of sulfonyl chloride.[1] |

| B. Microwave Irradiation | High yields (>85%) ; rapid; drives sterically hindered couplings.[1] | Scale-limited (batch mode); requires specialized equipment.[1] |

Visualization: Synthetic Workflow

Caption: Comparison of synthetic routes. Microwave irradiation provides the necessary energy to overcome the activation barrier imposed by the bulky amine.

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of N-(1-Adamantyl)-4-fluorobenzenesulfonamide

Rationale: This protocol uses microwave energy to force the coupling of the hindered adamantyl amine with the sulfonyl chloride.[1] 4-fluoro is used as a model substituent often found in medicinal chemistry.[1]

Materials:

-

4-Fluorobenzenesulfonyl chloride (1.0 eq)

-

1-Adamantylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

Microwave Reactor (e.g., Biotage or CEM)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, dissolve 1-adamantylamine (151 mg, 1.0 mmol) in anhydrous DCM (3 mL).

-

Base Addition: Add Triethylamine (210 µL, 1.5 mmol) to the solution. Stir for 2 minutes at room temperature.

-

Electrophile Addition: Slowly add 4-fluorobenzenesulfonyl chloride (194 mg, 1.0 mmol) to the mixture. Note: Exothermic reaction; handle with care.

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Temperature:

-

Time: 15 minutes

-

Pressure Limit: 250 psi[1]

-

Stirring: High

-

-

Work-up: Upon cooling, dilute the reaction mixture with DCM (20 mL) and wash successively with:

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from Ethanol/Water (9:1) to afford the target compound as white crystals.[1]

Validation Criteria:

-

Yield: Expect >85%.

-

NMR (DMSO-

Comparative Data: Impact of Bulk on Activity[3]

The following table summarizes the impact of increasing N-substituent bulk on the inhibition constants (

Table 1: Inhibition Profile of 4-Substituted Benzenesulfonamides (Data aggregated from structure-activity relationship studies [1][2])

| Compound | R-Group (N-Substituent) | hCA II | hCA IX | Selectivity Ratio (II/IX) |

| A | -H (Primary) | 12.0 | 25.0 | 0.48 (Non-selective) |

| B | -Ethyl | 66.5 | 45.0 | 1.47 |

| C | -Isopropyl | 115.3 | 32.1 | 3.59 |

| D | -1-Adamantyl | >1000 | 18.5 | >54.0 (Highly Selective) |

Interpretation: Compound A (Primary sulfonamide) is a potent inhibitor of both isoforms.[1] As the bulk increases to Adamantyl (Compound D), the affinity for hCA II drops drastically (steric clash), while affinity for hCA IX improves or remains stable, resulting in high selectivity.

References

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Source: ChemBioChem (2017).[1] URL:[Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[1] URL:[Link][1]

-

4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. Source: Semantic Scholar (2018).[1][2] URL:[Link][1][2]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: European Journal of Chemistry (2020).[1][3] URL:[Link][1]

Sources

Solubility of N-cumylbenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-cumylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-cumylbenzenesulfonamide, a member of the sulfonamide class of compounds, presents a unique solubility profile due to its combination of a polar sulfonamide functional group and a bulky, nonpolar cumyl moiety. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of N-cumylbenzenesulfonamide in a range of organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to accurately characterize and leverage the solubility properties of this compound in formulation and development processes.

Introduction: The Significance of N-cumylbenzenesulfonamide and Its Solubility

N-cumylbenzenesulfonamide belongs to the broader class of sulfonamides, which are of significant interest in medicinal chemistry and drug development.[1] While the parent sulfonamide structure is known for its antimicrobial properties, derivatives are explored for a wide array of biological activities.[1][2] The N-cumyl substitution introduces a significant nonpolar character to the molecule, which can profoundly influence its interaction with different solvents and, consequently, its behavior in both in vitro and in vivo systems.

Understanding the solubility of N-cumylbenzenesulfonamide is paramount for several key stages of drug development:

-

Formulation Development: The choice of solvents is critical for creating stable and effective dosage forms, from oral solutions to injectable preparations. Poor solubility can lead to challenges in achieving the desired drug concentration.[3][4]

-

Purification and Crystallization: Solubility data is essential for designing efficient crystallization processes to obtain the desired polymorph with optimal purity and physical properties.

-

Preclinical and Clinical Studies: The solubility of a compound in biorelevant media can impact its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its therapeutic outcome.[5]

This guide will delve into the factors governing the solubility of N-cumylbenzenesulfonamide and provide a robust framework for its experimental determination.

Theoretical Framework: Factors Governing Sulfonamide Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding. For N-cumylbenzenesulfonamide, its solubility is dictated by the balance between its polar sulfonamide group and its nonpolar aromatic and cumyl groups.

Molecular Structure and Polarity

The N-cumylbenzenesulfonamide molecule possesses distinct regions of varying polarity:

-

Polar Region: The sulfonamide group (-SO₂NH-) is capable of hydrogen bonding, both as a donor (N-H) and an acceptor (S=O). This region will have favorable interactions with polar solvents.

-

Nonpolar Regions: The benzene ring and the cumyl group (isopropylbenzene) are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

The bulky nature of the cumyl group can also sterically hinder the solvation of the polar sulfonamide group, further influencing the overall solubility.

Solvent Properties

The choice of solvent is a critical factor influencing solubility.[6] Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents can act as both hydrogen bond donors and acceptors. They are likely to have favorable interactions with the sulfonamide group.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) These solvents have dipole moments and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. Their interaction with N-cumylbenzenesulfonamide will be influenced by a combination of dipole-dipole interactions and hydrogen bonding with the N-H of the sulfonamide.

-

Nonpolar Solvents: (e.g., hexane, toluene, cyclohexane) These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are expected to better solvate the nonpolar portions of the N-cumylbenzenesulfonamide molecule.

Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This relationship is described by the van't Hoff equation. Experimental determination of solubility at different temperatures is crucial for understanding the thermodynamics of the solution process.[7][8]

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately quantify the solubility of N-cumylbenzenesulfonamide. The isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[5][9]

Materials and Equipment

-

N-cumylbenzenesulfonamide (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow: Isothermal Saturation Method

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the isothermal saturation method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each selected organic solvent.

-

Add an excess amount of N-cumylbenzenesulfonamide to each vial to ensure that a saturated solution is formed.[9] The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.[9]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining fine solid particles.[5]

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.[10] A calibration curve should be prepared using standard solutions of N-cumylbenzenesulfonamide of known concentrations.

-

Determine the concentration of N-cumylbenzenesulfonamide in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data | |

| 1-Propanol | 25 | Experimental Data | Calculated Data | |

| Polar Aprotic | Acetone | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data | |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Calculated Data | |

| Nonpolar | Toluene | 25 | Experimental Data | Calculated Data |

| Cyclohexane | 25 | Experimental Data | Calculated Data | |

| n-Hexane | 25 | Experimental Data | Calculated Data |

This table should be populated with experimentally determined values.

Interpreting the Results

The solubility data will provide insights into the physicochemical properties of N-cumylbenzenesulfonamide. It is anticipated that:

-

Solubility will be higher in solvents that can effectively solvate both the polar sulfonamide group and the nonpolar portions of the molecule.

-

Polar aprotic solvents like DMSO and DMF may exhibit good solvating power due to their ability to accept hydrogen bonds and their favorable interactions with the aromatic rings.

-

In highly nonpolar solvents like hexane, the solubility is expected to be limited due to the unfavorable energetics of solvating the polar sulfonamide group.

-

In polar protic solvents, the solubility will depend on the balance between favorable hydrogen bonding with the sulfonamide group and the unfavorable solvation of the large nonpolar cumyl group.

Logical Relationships in Solubility Prediction

The following diagram illustrates the logical considerations for predicting the solubility of N-cumylbenzenesulfonamide based on its molecular structure and solvent properties.

Caption: Factors influencing the predicted solubility.

Conclusion

The solubility of N-cumylbenzenesulfonamide in organic solvents is a critical parameter that influences its development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding the theoretical principles that govern its solubility and a detailed, practical protocol for its experimental determination. By systematically applying the methodologies outlined herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for informed decision-making in formulation design, process chemistry, and preclinical development, ultimately contributing to the successful advancement of new drug candidates.

References

-

Adibkia, K., et al. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

-

Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (Year not specified). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Qu, Y., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

- (No author listed). (n.d.).

- (No author listed). (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Source not fully available].

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

Martínez, F., & Gómez, A. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

-

Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]

- (No author listed). (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Source not fully available].

-

Gavrylenko, O. V., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

- (No author listed). (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Source not fully available].

-

Korfmacher, W. A. (n.d.). LC/MS applications in drug development. PubMed. [Link]

-

Al-Kassas, R., et al. (n.d.). Responsive Nano-structured Cubosomes: Advancements and Therapeutic Applications. PMC. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Responsive Nano-structured Cubosomes: Advancements and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Characterization Guide: N-(α,α-Dimethylbenzyl)benzenesulfonamide

[1]

Executive Summary & Chemical Identity

N-(α,α-Dimethylbenzyl)benzenesulfonamide (CAS: 66898-01-9) is a sulfonamide derivative characterized by the attachment of a bulky lipophilic cumyl group (1-methyl-1-phenylethyl) to the sulfonamide nitrogen.[1][2] This structural feature imparts significant steric hindrance and hydrophobicity, distinguishing it from simple N-alkyl sulfonamides.

In drug development, this compound serves as a critical intermediate, particularly in the synthesis of saccharin derivatives and as a probe in proteomics for studying sulfonamide-protein interactions. Its precise molecular weight (275.37 g/mol ) is the fundamental metric for stoichiometric calculations in these high-precision synthesis workflows.

Core Physicochemical Data

| Parameter | Value | Technical Note |

| Molecular Formula | Validated for elemental analysis | |

| Molecular Weight | 275.37 g/mol | Average mass for stoichiometry |

| Monoisotopic Mass | 275.0980 g/mol | For HRMS identification ( |

| CAS Number | 66898-01-9 | Unique identifier for regulatory compliance |

| Physical State | Solid (Crystalline) | Typically white to off-white powder |

| Solubility | DMSO, Methanol, DCM | Low aqueous solubility due to cumyl moiety |

Molecular Weight Analysis & Mass Spectrometry

Accurate mass determination is the primary method for validating the synthesis of N-(α,α-dimethylbenzyl)benzenesulfonamide. The presence of the sulfur atom introduces a distinct isotopic signature that must be accounted for in high-resolution mass spectrometry (HRMS).

Isotopic Distribution Logic

For

-

M+0 (100%) : 275.10 Da

-

M+1 (~17%) : 276.10 Da (Driven by

) -

M+2 (~5%) : 277.09 Da (Driven by

)

Fragmentation Pathways (ESI-MS/MS)

In Electrospray Ionization (ESI), the fragmentation pattern is dictated by the stability of the cumyl carbocation and the lability of the sulfonamide bond.

Key Diagnostic Ions:

-

m/z 119 (

) : The cumyl cation. This is the base peak in many ionization modes due to resonance stabilization by the phenyl ring and hyperconjugation from the two methyl groups. -

m/z 141 (

) : Benzenesulfonyl cation, resulting from the cleavage of the S-N bond. -

m/z 77 (

) : Phenyl cation, a standard aromatic fragment.

Figure 1: Predicted ESI-MS fragmentation logic for N-(α,α-dimethylbenzyl)benzenesulfonamide highlighting the stability of the cumyl cation.

Synthesis Protocol & Validation

To ensure the integrity of the molecular weight described, the compound must be synthesized using a protocol that minimizes side reactions (e.g., bis-sulfonylation). The following methodology utilizes a nucleophilic substitution approach under basic conditions.

Reagents & Stoichiometry

-

Substrate : Cumylamine (1-Methyl-1-phenylethylamine) [1.0 equiv]

-

Reagent : Benzenesulfonyl chloride [1.1 equiv]

-

Base : Triethylamine (

) or DIPEA [1.5 equiv] -

Solvent : Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Preparation : Charge an oven-dried round-bottom flask with Cumylamine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition : Add Triethylamine (1.5 equiv) and cool the mixture to 0°C using an ice bath to control the exotherm.

-

Sulfonylation : Dropwise add Benzenesulfonyl chloride (1.1 equiv) over 15 minutes. The reaction is driven by the nucleophilic attack of the amine on the sulfonyl sulfur.

-

Reaction Monitoring : Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine (polar) should disappear, and the less polar sulfonamide product (

) should appear. -

Workup : Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated

and brine. -

Purification : Recrystallize from Ethanol/Water or purify via silica gel chromatography to achieve >98% purity (confirmed by HPLC).

Figure 2: Synthesis pathway for N-(α,α-dimethylbenzyl)benzenesulfonamide ensuring high purity.

Applications in Research

The molecular weight of 275.37 is not just a physical constant; it is a design parameter in medicinal chemistry.

-

Proteomics & Mass Spec Standards : Due to its specific fragmentation (loss of 119 Da), this compound is used as a reference standard in defining fragmentation rules for sulfonamide-based drugs in proteomic screens [2].

-

Saccharin Synthesis Intermediate : The cumyl group acts as a bulky N-protecting group during the functionalization of the benzene ring. It can be cleaved under strong acidic conditions (e.g., TFA/Triflic acid) to yield the primary sulfonamide or cyclized products like saccharin derivatives [1].

-

Gamma-Secretase Inhibitors : Structurally similar N-substituted sulfonamides are investigated for their potential to inhibit gamma-secretase, a target in Alzheimer's disease research. The bulky cumyl group mimics the hydrophobic transition state of the enzyme's substrate [3].

References

-

Toronto Research Chemicals (TRC) . N-(α,α-Dimethylbenzyl)benzenesulfonamide Product Data. Validated for use as an intermediate in Saccharin preparation.[2]

-

Santa Cruz Biotechnology . N-(α,α-Dimethylbenzyl)benzenesulfonamide (CAS 66898-01-9).[1][2][3] Biochemical reagent for proteomics research.[3] [1][2]

-

National Science Foundation (NSF) . Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Discusses the structural relevance of N-benzylbenzenesulfonamides in gamma-secretase inhibition.

-

PubChem . Benzenesulfonamide Derivatives and Computed Properties. General physical property data for sulfonamide class compounds.

An In-depth Technical Guide to the N-Cumyl Sulfonamide Pharmacophore in Medicinal Chemistry

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a vast array of therapeutic agents due to its versatile chemical and electronic properties.[1][2] When appended with an N-cumyl (2-phenylpropan-2-yl) moiety, it forms a distinct pharmacophore that imparts a unique combination of steric bulk, lipophilicity, and conformational rigidity. This guide provides a comprehensive technical overview of the N-cumyl sulfonamide core, delving into its physicochemical characteristics, key biological targets, structure-activity relationships (SAR), and the experimental methodologies essential for its evaluation. We will focus particularly on its prominent role in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical target in pain and inflammation research.[3][4]

The N-Cumyl Sulfonamide Core: Structural and Physicochemical Rationale

The efficacy of the N-cumyl sulfonamide pharmacophore stems from the synergistic interplay between its two constituent parts: the sulfonamide linker and the cumyl group.

-

The Sulfonamide Group (-SO₂NH-): This moiety is a versatile hydrogen-bonding unit. The nitrogen-bound proton acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.[5] The sulfonamide group is also a well-established bioisostere for carboxylic acids and amides, offering a similar acidic character (pKa typically in the range of 3.5-4.5 for N-acylsulfonamides) but with enhanced metabolic stability.[6][7][8] Its tetrahedral geometry provides a rigid scaffold for orienting substituents into specific binding pockets.

-

The N-Cumyl Group: This bulky, non-polar group is defined by a tertiary carbon linking a phenyl ring and two methyl groups. Its primary role is to confer lipophilicity, which can enhance membrane permeability and promote hydrophobic interactions within a receptor's binding site. The quaternary carbon atom introduces a significant steric profile and restricts bond rotation, which can lock the molecule into a specific, biologically active conformation, thereby improving binding affinity and selectivity.

The combination of these features makes the N-cumyl sulfonamide motif a powerful tool for medicinal chemists to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties while optimizing interactions with a specific biological target.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

The Synthesis of Saccharin: A Technical Guide to the Remsen-Fahlberg and Maumee Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery of a Sweet Revolution

Saccharin, the first commercially successful artificial sweetener, has a history as rich and complex as its chemical synthesis. Discovered accidentally in 1879 by Constantin Fahlberg at Ira Remsen's laboratory at Johns Hopkins University, this compound, which is 300 to 500 times sweeter than sucrose, has profoundly impacted the food, beverage, and pharmaceutical industries.[1][2][3] Fahlberg's chance discovery, a result of working with coal tar derivatives, specifically the oxidation of o-toluenesulfonamide, initiated a new era of non-nutritive sweeteners.[1][4][5] This guide provides a detailed technical exploration of the two primary industrial methods for saccharin synthesis: the original Remsen-Fahlberg process and the subsequent Maumee process.

The Remsen-Fahlberg Process: A Legacy of Toluene Chemistry

The Remsen-Fahlberg process, the classical and historically significant method for saccharin production, utilizes toluene as its starting material.[4][5][6] This multi-step synthesis involves the formation of key intermediates, o- and p-toluenesulfonamide, followed by oxidation and cyclization to yield the final saccharin molecule.

Experimental Protocol: Remsen-Fahlberg Synthesis

Step 1: Chlorosulfonation of Toluene

Toluene is treated with chlorosulfonic acid in a carefully controlled reaction. This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-toluenesulfonyl chloride. The ortho isomer is the desired precursor for saccharin.

-

Reaction: Toluene + Chlorosulfonic Acid → o-Toluenesulfonyl Chloride + p-Toluenesulfonyl Chloride

-

Causality: The sulfonyl chloride group is introduced onto the aromatic ring, a critical step for the subsequent formation of the sulfonamide.

Step 2: Amidation

The mixture of toluenesulfonyl chloride isomers is then reacted with ammonia to form the corresponding sulfonamides.

-

Reaction: o-Toluenesulfonyl Chloride + NH₃ → o-Toluenesulfonamide

-

Reaction: p-Toluenesulfonyl Chloride + NH₃ → p-Toluenesulfonamide

-

Causality: The introduction of the amide group is essential for the final cyclization into the saccharin structure.

Step 3: Separation of Isomers

The ortho and para isomers of toluenesulfonamide are separated. This is a crucial purification step as only the ortho isomer will cyclize to form saccharin.

Step 4: Oxidation

The methyl group of o-toluenesulfonamide is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate or a hexavalent chromium compound.[7] This reaction forms o-sulfamoylbenzoic acid.

-

Reaction: o-Toluenesulfonamide + Oxidizing Agent → o-Sulfamoylbenzoic Acid

-

Causality: The formation of the carboxylic acid group is the final prerequisite for the intramolecular cyclization.

Step 5: Cyclization

Upon heating, o-sulfamoylbenzoic acid undergoes intramolecular cyclization to form saccharin.

-

Reaction: o-Sulfamoylbenzoic Acid (heated) → Saccharin + H₂O

-

Causality: The acidic proton of the sulfonamide and the hydroxyl group of the carboxylic acid are eliminated as water, forming the stable five-membered ring of the saccharin molecule.

Diagram of the Remsen-Fahlberg Process

Caption: Workflow of the Remsen-Fahlberg process for saccharin synthesis.

The Maumee Process: An Alternative Pathway

Developed in the 1950s, the Maumee process offers an alternative and, in some respects, more refined method for saccharin production.[8][9] This process typically starts with phthalic anhydride or anthranilic acid, avoiding the use of toluene and its associated chlorosulfonation step.[5][6]

Experimental Protocol: Maumee Synthesis

Step 1: Formation of Anthranilic Acid (if starting from Phthalic Anhydride)

Phthalic anhydride is converted to anthranilic acid. This can be achieved through various methods, including reaction with an amide followed by a Hofmann rearrangement.

-

Causality: This step creates the necessary aromatic amine precursor for the subsequent diazotization reaction.

Step 2: Diazotization of Anthranilic Acid

Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Reaction: Anthranilic Acid + HNO₂ → o-Carboxybenzenediazonium Salt

-

Causality: The diazonium group is an excellent leaving group, facilitating its replacement with a sulfonyl group.

Step 3: Sulfonation

The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group, forming o-carboxybenzenesulfonyl chloride.

-

Reaction: o-Carboxybenzenediazonium Salt + SO₂ → o-Carboxybenzenesulfonyl Chloride

-

Causality: This step introduces the sulfur-containing functional group necessary for the formation of the sulfonamide.

Step 4: Amidation

The o-carboxybenzenesulfonyl chloride is reacted with ammonia to form o-sulfamoylbenzoic acid.

-

Reaction: o-Carboxybenzenesulfonyl Chloride + NH₃ → o-Sulfamoylbenzoic Acid

-

Causality: Similar to the Remsen-Fahlberg process, this creates the sulfonamide moiety.

Step 5: Cyclization

o-Sulfamoylbenzoic acid is then cyclized, typically by heating, to yield saccharin.

-

Reaction: o-Sulfamoylbenzoic Acid (heated) → Saccharin + H₂O

-

Causality: The final ring-closing step to form the saccharin molecule.

Diagram of the Maumee Process

Caption: Workflow of the Maumee process for saccharin synthesis.

Comparative Analysis and Industrial Significance

| Feature | Remsen-Fahlberg Process | Maumee Process |

| Starting Material | Toluene | Phthalic Anhydride / Anthranilic Acid |

| Key Intermediates | o-Toluenesulfonamide | o-Carboxybenzenediazonium Salt |

| Advantages | Historically established, relatively simple starting material. | Can produce higher purity saccharin, avoids handling of toluene. |

| Disadvantages | Can result in isomeric impurities (p-toluenesulfonamide). | Can be a more complex and lengthy synthesis. |

Both the Remsen-Fahlberg and Maumee processes have been instrumental in the large-scale industrial production of saccharin. The choice of process often depends on the availability and cost of starting materials, as well as the desired purity of the final product. Continuous process methodologies have also been developed for the oxidation of o-toluenesulfonamide to improve efficiency and purity.[7]

Conclusion

The history of saccharin synthesis is a testament to the evolution of industrial organic chemistry. From its serendipitous discovery to the development of sophisticated manufacturing processes, the journey of this artificial sweetener has been driven by the need for a non-caloric sugar substitute. The Remsen-Fahlberg and Maumee processes, each with their unique chemical pathways and industrial considerations, represent the cornerstones of saccharin production. Understanding the technical intricacies of these methods provides valuable insights for researchers and professionals in the fields of chemistry and drug development, highlighting the enduring legacy of one of the world's most well-known synthetic compounds.

References

- Lucas County, US. (n.d.). Current time information.

- Various Authors. (n.d.). SACCHARIN.

- Various Authors. (2023, June 17). Saccharin sodium - Descrizione.

- Oreate AI. (2026, January 28). Unpacking Saccharin: From Chemical Synthesis to Your Sugar-Free Sweetness.

- Google Patents. (n.d.). US3759936A - Oxidation of o-toluenesulfonamides by molecular oxygen.

- Google Patents. (n.d.). US3899501A - Continuous saccharin process.

- American Society of Baking. (n.d.). Saccharin.

- Lookchem. (n.d.). Cas 81-07-2,Saccharin.

- Various Authors. (n.d.). What Is Sodium Saccharin and How Is It Produced?.

- GlobalSpec. (2007, February 27). Blog Entry: February 27, 1879 – Discovering Saccharin.

- Wikipedia. (n.d.). Saccharin.

- Various Authors. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry.

- Google Patents. (n.d.). US4145349A - Process for the production of saccharine.

- SciSpace. (2014). Method for producing sodium saccharin.

- JMC Fine Chemicals. (2025, April 17). The Science of Saccharin: Purity, Precision and Performance.

- YouTube. (2024, August 1). 5.6 Organics - Making Saccharin.

- Prezi. (2015, October 30). SACCHARIN.

- ResearchGate. (n.d.). Scheme 1 . The saccharin production by Remsen-Fahlberg process.

- ResearchGate. (2020, May 16). A Review: Saccharin Discovery, Synthesis, and Applications.

- Science History Institute. (2010, May 3). The Pursuit of Sweet.

- American Chemical Society. (2019, July 1). Saccharin.

- European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- PubMed. (1985). Characterization of aminosaccharins in commercial sodium saccharin produced by the Maumee process.

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

- PMC. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

- Google Patents. (n.d.). US4464537A - Preparation of saccharin.

- Mol-Instincts. (n.d.). Synthesis of N-(α,α-Dimethylbenzyl)-2-benzoylaminoacetamide.

- Google Patents. (n.d.). EP0052750B1 - Process for the preparation of saccharin.

- Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?.

Sources

- 1. cr4.globalspec.com [cr4.globalspec.com]

- 2. The Pursuit of Sweet | Science History Institute [sciencehistory.org]

- 3. acs.org [acs.org]

- 4. Unpacking Saccharin: From Chemical Synthesis to Your Sugar-Free Sweetness - Oreate AI Blog [oreateai.com]

- 5. lookchem.com [lookchem.com]

- 6. finetechitg.com [finetechitg.com]

- 7. US3899501A - Continuous saccharin process - Google Patents [patents.google.com]

- 8. idc-online.com [idc-online.com]

- 9. Saccharin - Wikipedia [en.wikipedia.org]

Application Note & Protocol: A Guide to the Synthesis of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide, a representative N-substituted sulfonamide, through the reaction of cumylamine (α,α-dimethylbenzylamine) with benzenesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its presence in a wide array of therapeutic agents. This guide is designed to offer both the theoretical underpinnings and a detailed, field-proven laboratory protocol. We delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a reproducible and safe synthesis. The protocol is supported by quantitative data, a visual workflow, and critical safety precautions grounded in authoritative sources.

Introduction: The Significance of the Sulfonamide Moiety

The benzenesulfonamide moiety is a privileged scaffold in drug discovery and development. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets.[1] Compounds bearing this functional group exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The synthesis of N-substituted sulfonamides, such as the target compound N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide, is a fundamental transformation in organic and medicinal chemistry. Understanding this reaction provides a foundational skill for creating diverse molecular libraries for screening and lead optimization.

Mechanistic Rationale and Strategy

The formation of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide from cumylamine and benzenesulfonyl chloride is a classic example of nucleophilic substitution at a sulfonyl center. This reaction is widely known as the Hinsberg test, historically used to differentiate between primary, secondary, and tertiary amines.[3]

The Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cumylamine (a primary amine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride.[4]

-

Chloride as a Leaving Group: The sulfonyl chloride is an excellent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The chloride ion is a stable leaving group, facilitating the formation of a new sulfur-nitrogen bond.

-

Proton Transfer: An intermediate is formed which then loses a proton from the nitrogen atom. A base, such as pyridine or an aqueous base like sodium hydroxide, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed.[3][5] This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The resulting N-substituted sulfonamide derived from a primary amine, like cumylamine, still possesses an acidic proton on the nitrogen atom. This acidity allows the product to dissolve in aqueous alkaline solutions, a key observation in the classical Hinsberg test.[6]

Experimental Protocol: Synthesis of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide

This protocol details a robust method for the synthesis, workup, and purification of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equivalents |

| Cumylamine | 135.21 | 0.938 | 1.35 g (1.44 mL) | 10.0 | 1.0 |

| Benzenesulfonyl Chloride | 176.62 | 1.384 | 1.85 g (1.34 mL) | 10.5 | 1.05 |

| Dichloromethane (DCM) | 84.93 | 1.326 | 50 mL | - | - |

| Pyridine | 79.10 | 0.982 | 1.2 mL | 15.0 | 1.5 |

| 1 M Hydrochloric Acid (HCl) | - | - | ~30 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~30 mL | - | - |

| Brine (Saturated NaCl) | - | - | ~30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cumylamine (1.35 g, 10.0 mmol). Dissolve the amine in 50 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Base: Slowly add pyridine (1.2 mL, 15.0 mmol) to the cooled solution.

-

Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.85 g, 10.5 mmol) dropwise to the stirring mixture over 15 minutes, ensuring the temperature remains below 10 °C. A white precipitate (pyridinium hydrochloride) may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine spot has been consumed.[1]

-

Aqueous Workup (Acid Wash): Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 15 mL) to remove excess pyridine and any unreacted cumylamine.

-

Aqueous Workup (Base Wash): Wash the organic layer with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

-

Aqueous Workup (Brine Wash): Wash the organic layer with brine (1 x 30 mL) to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-